molecular formula C13H12N2O2S2 B12071094 2-Amino-5-(methylsulfonyl)-4-(o-tolyl)thiophene-3-carbonitrile

2-Amino-5-(methylsulfonyl)-4-(o-tolyl)thiophene-3-carbonitrile

Katalognummer: B12071094
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: QDWIKVMFDIMGGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-(methylsulfonyl)-4-(o-tolyl)thiophene-3-carbonitrile is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(methylsulfonyl)-4-(o-tolyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One possible route could involve the formation of the thiophene ring followed by functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic pathway.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the methylsulfonyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.

    Substitution: Substitution reactions might occur at the amino or methylsulfonyl groups, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(methylsulfonyl)-4-(o-tolyl)thiophene-3-carbonitrile could have applications in various scientific fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of materials with specific properties.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-5-(methylsulfonyl)-4-phenylthiophene-3-carbonitrile
  • 2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-Amino-5-(methylsulfonyl)-4-(o-tolyl)thiophene-3-carbonitrile might exhibit unique properties due to the specific arrangement of its functional groups. This could influence its reactivity, stability, and interactions with other molecules.

Eigenschaften

Molekularformel

C13H12N2O2S2

Molekulargewicht

292.4 g/mol

IUPAC-Name

2-amino-4-(2-methylphenyl)-5-methylsulfonylthiophene-3-carbonitrile

InChI

InChI=1S/C13H12N2O2S2/c1-8-5-3-4-6-9(8)11-10(7-14)12(15)18-13(11)19(2,16)17/h3-6H,15H2,1-2H3

InChI-Schlüssel

QDWIKVMFDIMGGU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2=C(SC(=C2C#N)N)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.